molecular formula C21H22N2S2 B11180396 2,3-dimethyl-N-[(1Z)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline

2,3-dimethyl-N-[(1Z)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline

Cat. No.: B11180396
M. Wt: 366.5 g/mol
InChI Key: MOCHAEZIYGXOGI-UHFFFAOYSA-N
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Description

2,3-dimethyl-N-[(1Z)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline is a complex organic compound featuring a quinoline core with multiple substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethyl-N-[(1Z)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline typically involves multi-step organic reactions. One common approach is the condensation of 2,3-dimethylaniline with a suitable quinoline derivative under acidic or basic conditions. The reaction may require catalysts such as Lewis acids or bases to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,3-dimethyl-N-[(1Z)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .

Scientific Research Applications

2,3-dimethyl-N-[(1Z)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-dimethyl-N-[(1Z)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline involves its interaction with molecular targets such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking downstream signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-dimethyl-N-[(1Z)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline is unique due to its specific substituent pattern, which imparts distinct chemical and biological properties. Its ability to inhibit multiple kinases with high potency makes it a valuable compound for further research and development .

Properties

Molecular Formula

C21H22N2S2

Molecular Weight

366.5 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-4,4,8-trimethyl-5H-dithiolo[3,4-c]quinolin-1-imine

InChI

InChI=1S/C21H22N2S2/c1-12-9-10-17-15(11-12)18-19(21(4,5)23-17)24-25-20(18)22-16-8-6-7-13(2)14(16)3/h6-11,23H,1-5H3

InChI Key

MOCHAEZIYGXOGI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(C3=C2C(=NC4=CC=CC(=C4C)C)SS3)(C)C

Origin of Product

United States

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